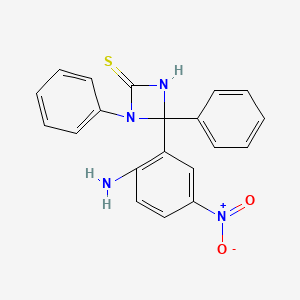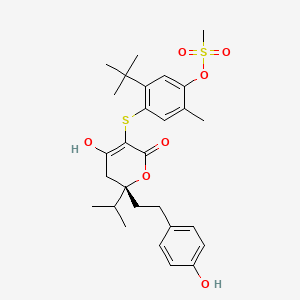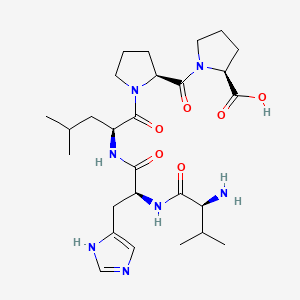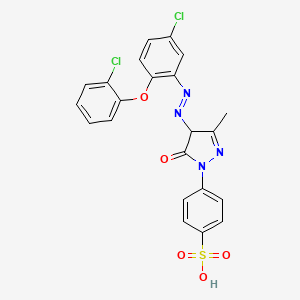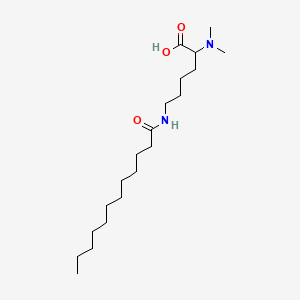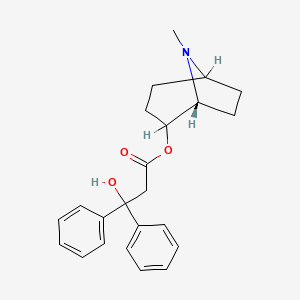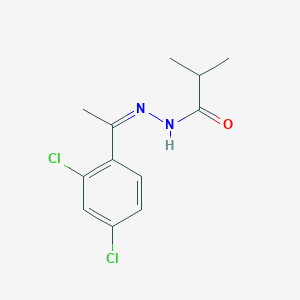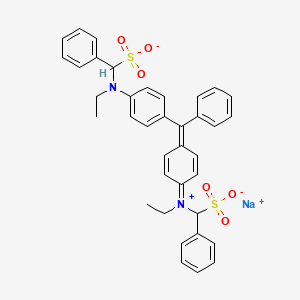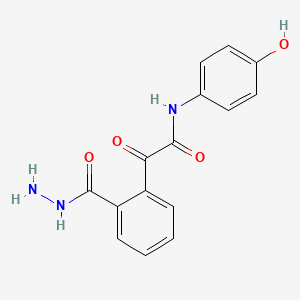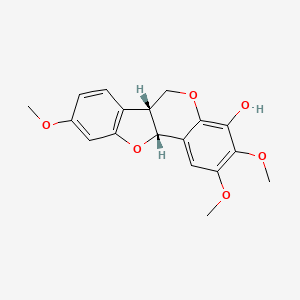
4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” typically involves multiple steps, including the formation of the azo bond and the coupling of various aromatic compounds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays.
Medicine
In medicine, the compound may have potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound may be used as a dye or pigment due to its vibrant color properties. Its stability and resistance to fading make it suitable for use in textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” involves its interaction with specific molecular targets. The azo bond and aromatic rings allow it to bind to proteins, enzymes, and nucleic acids, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-(Acetylamino)-2-chlorophenyl)azo)-N-(2-hydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(2-hydroxy-3-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
The uniqueness of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
35342-20-2 |
|---|---|
Molecular Formula |
C27H20Cl2N6O4 |
Molecular Weight |
563.4 g/mol |
IUPAC Name |
4-[(5-acetamido-2-chloro-4-methylphenyl)diazenyl]-N-(7-chloro-2-oxo-1,3-dihydrobenzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H20Cl2N6O4/c1-12-7-18(28)21(11-20(12)30-13(2)36)34-35-23-16-6-4-3-5-14(16)8-17(25(23)37)26(38)31-15-9-19(29)24-22(10-15)32-27(39)33-24/h3-11,37H,1-2H3,(H,30,36)(H,31,38)(H2,32,33,39) |
InChI Key |
CUNXFAPHUFACLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C(=C4)Cl)NC(=O)N5)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


